molecular formula C18H17BrN2O3S3 B2921127 N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide CAS No. 941925-69-5

N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide

Cat. No. B2921127
CAS RN: 941925-69-5
M. Wt: 485.43
InChI Key: SPFTYDOEKRKFPK-UHFFFAOYSA-N
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Description

N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in scientific research. This compound is a thiazole derivative that has been synthesized using a specific method and has shown promising results in various research studies.

Scientific Research Applications

Chemical Properties and Synthesis

  • Research has demonstrated the synthesis and structural characterization of compounds with similar structures to "N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide," highlighting their chemical properties and potential as building blocks in organic synthesis. For example, compounds exhibiting rotational disorder and weak intermolecular interactions suggest versatility in chemical applications Geiger et al., 2014.

Antiviral and Antimicrobial Activity

  • Studies have synthesized derivatives related to the specified compound, examining their antiviral and antimicrobial activities. These research efforts have led to the identification of compounds with specific activities against tobacco mosaic virus, suggesting potential therapeutic applications Chen et al., 2010.

Photodynamic Therapy for Cancer

  • Research into new zinc phthalocyanine derivatives substituted with related molecular groups has shown promising results for photodynamic therapy applications. These compounds exhibit good fluorescence properties and high singlet oxygen quantum yields, important for Type II mechanisms in treating cancer Pişkin et al., 2020.

Material Science and Solar Cells

  • Investigations into thiadiazole quinoxaline-based copolymers for ternary polymer solar cells have revealed compounds with ultra-low bandgaps, extending absorption spectra into the near-infrared region. These findings indicate potential applications in improving the efficiency of solar cells Yu et al., 2015.

Corrosion Inhibition

  • Quantum chemical and molecular dynamics simulation studies on derivatives similar to "this compound" have predicted their corrosion inhibition performances against iron metal. Such studies provide insights into their potential use as corrosion inhibitors in various industrial applications Kaya et al., 2016.

properties

IUPAC Name

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-(4-methylphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O3S3/c1-12-4-6-13(7-5-12)27(23,24)10-2-3-17(22)21-18-20-14(11-25-18)15-8-9-16(19)26-15/h4-9,11H,2-3,10H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPFTYDOEKRKFPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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